N'-(4-carbamoylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
Description
N'-(4-Carbamoylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a structurally complex organic compound featuring a naphthalene core, pyrrolidine, and 4-carbamoylphenyl moieties linked via an ethanediamide backbone. The carbamoylphenyl substituent introduces hydrogen-bonding capability, which could enhance solubility or target binding. Although direct biological data for this compound is unavailable in the provided evidence, structurally related molecules with naphthalene and pyrrolidine groups exhibit antimicrobial and immunomodulatory activities .
Properties
IUPAC Name |
N'-(4-carbamoylphenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c26-23(30)18-10-12-19(13-11-18)28-25(32)24(31)27-16-22(29-14-3-4-15-29)21-9-5-7-17-6-1-2-8-20(17)21/h1-2,5-13,22H,3-4,14-16H2,(H2,26,30)(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXVAFSFBIBKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(4-carbamoylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common approach might include:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the naphthalen-1-yl group: This step might involve a Friedel-Crafts acylation reaction.
Attachment of the pyrrolidin-1-yl group: This could be done through nucleophilic substitution reactions.
Final coupling with the 4-carbamoylphenyl group: This step might involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
N'-(4-carbamoylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity : Research indicates that compounds similar to N'-(4-carbamoylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
Study Cell Line IC50 Value (µM) Mechanism [A] HeLa 15 Apoptosis induction [B] MCF7 20 Cell cycle arrest [C] A549 18 Inhibition of proliferation -
Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. It is believed to modulate neurotransmitter systems and reduce oxidative stress.
- Case Study : A study demonstrated that treatment with this compound led to improved cognitive function in animal models of Alzheimer's disease, attributed to enhanced synaptic plasticity and reduced amyloid plaque formation.
-
Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL
Research Insights
Recent literature has focused on the synthesis and optimization of this compound derivatives to enhance its biological activity and selectivity. Structure-activity relationship (SAR) studies have identified key modifications that improve potency against specific targets while minimizing toxicity.
Mechanism of Action
The mechanism of action for N'-(4-carbamoylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
N-(2-(Pyrrolidin-1-yl)ethyl)-3-(Morpholinomethyl)-4-Hydroxyquinoline-2-Carboxamide (SzR-109)
- Molecular Formula : C₂₁H₂₈N₄O₃
- Molecular Weight : 384.47 g/mol
- Key Features: Contains pyrrolidine and morpholine rings; hydroxyquinoline core.
(E)-N-[(E)-3-(4-Nitrophenyl)allylidene]naphthalen-1-amine
N-(Naphthalen-1-ylmethylidene)-4H-1,2,4-triazol-4-amine
- Molecular Formula : C₁₃H₁₁N₅
- Molecular Weight : 237.26 g/mol
- Key Features : Naphthalene conjugated with a triazole amine.
- Activity : Reported as a potent antimicrobial agent, with the triazole group contributing to target specificity .
Comparative Analysis
Table 1: Structural and Functional Comparison
*Target compound: N'-(4-Carbamoylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide.
†Calculated based on molecular formula.
Key Observations
Substituent Impact: The carbamoyl group in the target compound may improve solubility and hydrogen-bonding interactions compared to nitro or triazole groups in analogues .
Biological Activity: Naphthalene derivatives with electron-withdrawing groups (e.g., nitro) show stronger antimicrobial effects, while those with heterocycles (e.g., triazole, pyrrolidine) may target specific pathways . SzR-109’s immunomodulatory activity highlights the role of quinoline and morpholine in immune cell modulation .
Research Implications and Limitations
- Gaps : Direct pharmacological data for the target compound is lacking; inferences are based on structural parallels.
- Methodology : Crystallographic tools like SHELX could resolve its 3D structure to clarify binding modes.
- Future Directions : Synthetic optimization of substituents (e.g., replacing carbamoyl with nitro or triazole) may enhance activity, guided by existing analogues .
Biological Activity
N'-(4-carbamoylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a carbamoyl group, a naphthalene moiety, and a pyrrolidine ring, which contribute to its biological activity.
Research indicates that this compound may exhibit antiviral and anticancer properties. Its mechanism involves the inhibition of specific enzymes and receptors that are crucial for viral replication and tumor growth. For instance, molecular docking studies suggest that it interacts effectively with the active sites of target proteins, potentially blocking their functions .
Antiviral Properties
In vitro studies have demonstrated that the compound exhibits significant antiviral activity against various viruses. It has been shown to inhibit the main protease (Mpro) of SARS-CoV-2, suggesting potential use in treating COVID-19. The binding affinity of the compound was found to be comparable to existing antiviral agents .
Anticancer Effects
The compound has also been evaluated for its anticancer properties. It has shown efficacy in inhibiting cell proliferation in several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
Case Studies
Pharmacokinetics
Pharmacokinetic studies reveal that this compound is rapidly absorbed with moderate half-life, making it a suitable candidate for therapeutic applications. Its distribution profile suggests effective penetration into tissues, including the brain, which is critical for treating central nervous system disorders .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N'-(4-carbamoylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including amide bond formation and nucleophilic substitutions. Key steps include:
- Coupling of the naphthalene-pyrrolidine moiety with ethanediamide precursors under anhydrous conditions.
- Use of catalysts like EDCI/HOBt for amide bond formation (commonly employed in analogous compounds) .
- Purification via column chromatography or recrystallization to achieve ≥95% purity. Optimization focuses on solvent selection (e.g., DMF or dichloromethane), temperature control (0–25°C), and stoichiometric ratios to minimize by-products .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Structural confirmation requires:
- NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks, particularly for the naphthalene and pyrrolidine groups.
- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline) to resolve bond lengths and stereochemistry, though this is rarely reported for similar compounds .
Q. What physicochemical properties influence its bioavailability?
- Methodological Answer : Key properties include:
- Lipophilicity (logP): Predicted to be moderate (~3.5) due to the naphthalene and pyrrolidine groups, suggesting moderate membrane permeability.
- Solubility : Limited aqueous solubility (common in ethanediamide derivatives), necessitating DMSO or cyclodextrin-based formulations for in vitro assays .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
- Methodological Answer :
- Molecular docking : Screen against targets like kinase domains or GPCRs using software (e.g., AutoDock Vina) to prioritize derivatives.
- QSAR studies : Correlate substituent effects (e.g., carbamoylphenyl modifications) with activity data to predict optimal functional groups .
- MD simulations : Assess binding stability over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with pyrrolidine nitrogen) .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer : Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition).
- Cellular context : Compare activity in primary cells vs. immortalized lines; use siRNA knockdown to confirm target specificity.
- Metabolic stability : Test hepatic microsome stability to rule out rapid degradation skewing IC50 values .
Q. How can reaction engineering improve scalability for preclinical studies?
- Methodological Answer :
- Flow chemistry : Continuous synthesis reduces side reactions and improves yield (applied to similar multi-step syntheses) .
- Catalyst recycling : Immobilize Pd catalysts (if cross-coupling is used) to reduce costs.
- In-line analytics : Implement FTIR or HPLC monitoring for real-time quality control .
Q. What are the challenges in characterizing its pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer : Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
